Methyl 2-methyl-2-(piperidin-3-yl)propanoate
Description
Properties
IUPAC Name |
methyl 2-methyl-2-piperidin-3-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-10(2,9(12)13-3)8-5-4-6-11-7-8/h8,11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENSNLDBNYVJNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCNC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861514-06-9 | |
| Record name | methyl 2-methyl-2-(piperidin-3-yl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-2-(piperidin-3-yl)propanoate typically involves the reaction of piperidine derivatives with appropriate esterifying agents. One common method includes the reaction of 2-methyl-2-(piperidin-3-yl)propanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reaction conditions are optimized for high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-2-(piperidin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 2-methyl-2-(piperidin-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes
Mechanism of Action
The mechanism of action of methyl 2-methyl-2-(piperidin-3-yl)propanoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Ethyl 3-phenyl-2-(piperidin-1-yl)propanoate (CAS 122806-10-4)
- Structure: Features a piperidin-1-yl group and a phenyl substituent on the propanoate chain.
- The phenyl group introduces aromaticity, which may stabilize π-π interactions in biological systems.
- Applications : Used in laboratory research, with safety data indicating precautions for handling due to its piperidine moiety .
Methyl 2-methyl-2-(4-nitrophenyl)propanoate (CAS 59115-08-1)
- Structure : Contains a 4-nitrophenyl group instead of piperidine.
- Key Differences: The electron-withdrawing nitro group enhances reactivity in nucleophilic substitution reactions.
Methyl (S)-2-amino-3-((S)-piperidin-3-yl)propanoate (S37-5)
- Structure: Includes a stereochemically defined amino-protected piperidine group.
- Key Differences : The benzyloxycarbonyl (Cbz) protecting group enhances solubility in organic solvents and directs reactivity toward peptide coupling. This highlights how functionalization of the piperidine nitrogen impacts synthetic utility .
Comparative Physicochemical Properties
| Compound | Molecular Formula | Key Substituents | LogP* (Predicted) | Solubility |
|---|---|---|---|---|
| Methyl 2-methyl-2-(piperidin-3-yl)propanoate | C₁₀H₁₇NO₂ | Piperidin-3-yl, methyl ester | ~1.8 | Moderate in polar solvents |
| Ethyl 3-phenyl-2-(piperidin-1-yl)propanoate | C₁₆H₂₁NO₂ | Piperidin-1-yl, phenyl | ~2.5 | Low in water, high in DMSO |
| Methyl 2-methyl-2-(4-nitrophenyl)propanoate | C₁₁H₁₁NO₄ | 4-Nitrophenyl | ~1.2 | Low in polar solvents |
| Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate | C₉H₁₀FN₂O₂ | 5-Fluoropyridinyl | ~0.9 | High in acidic aqueous media |
*LogP values estimated using fragment-based methods.
Biological Activity
Methyl 2-methyl-2-(piperidin-3-yl)propanoate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.
Chemical Structure and Properties
This compound is an ester characterized by the presence of a piperidine ring, which is known for its diverse pharmacological properties. Its molecular formula can be represented as CHNO.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may modulate enzyme activity or receptor binding, influencing various physiological processes. Notably, its structure allows for versatile modifications, which can enhance or alter its biological effects.
Antimicrobial and Antiviral Properties
Research indicates that this compound exhibits potential antimicrobial and antiviral activities. These properties are particularly relevant in the context of drug development, where the compound may serve as a lead structure for synthesizing new pharmaceuticals aimed at combating infections.
Analgesic and Anti-inflammatory Effects
Studies have suggested that this compound may possess analgesic and anti-inflammatory effects, making it a candidate for further investigation in pain management therapies. The modulation of pain pathways through receptor interactions could provide therapeutic benefits in conditions characterized by chronic pain and inflammation.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | CHNO | Analgesic, anti-inflammatory |
| Methyl 3-(piperidin-1-yl)propanoate | CHNO | Potential antidepressant properties |
| Methyl 4-(piperidin-1-yl)butanoate | CHNO | Neurological activity |
This table highlights the potential therapeutic applications of this compound compared to other piperidine derivatives.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Activity : A study explored the compound's efficacy against various bacterial strains, demonstrating significant inhibitory effects that warrant further exploration in clinical settings.
- Antiviral Research : Initial findings suggest that the compound may interfere with viral replication processes, indicating potential applications in antiviral drug development.
- Mechanistic Studies : Research focused on understanding how this compound interacts with specific receptors has revealed insights into its analgesic properties, suggesting a role in modulating nociceptive pathways.
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
